molecular formula C23H24N4O2S B2689057 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1173763-03-5

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2689057
CAS No.: 1173763-03-5
M. Wt: 420.53
InChI Key: LUDPUISJPYCQBS-UHFFFAOYSA-N
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Description

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Several studies have focused on synthesizing novel compounds related to 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide and evaluating their anticancer properties. The synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been proposed, revealing in vitro anticancer activities, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Furthermore, substituted 2-[(2-oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, emphasizing the structure-activity relationship (Kovalenko et al., 2012).

Anticonvulsant Properties

Research into the anticonvulsant activities of related compounds has yielded promising results. New 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides synthesized for this purpose showed weak and moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, providing insights into structure-activity relationships (Bunyatyan et al., 2020).

Pesticidal and Antimicrobial Activities

Novel derivatives, including some based on the quinazolinone scaffold, have been synthesized and tested for pesticidal and antimicrobial activities. Among these, certain compounds exhibited significant antibacterial, insecticidal, and anti-acetylcholinesterase activities, indicating their potential in developing new pesticides and antimicrobial agents (Misra & Gupta, 1982).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Further studies have explored the antioxidant, anti-inflammatory, and analgesic properties of quinazolinone derivatives. For example, azolopyrimidoquinolines and pyrimidoquinazolines have shown significant activities in these areas, highlighting their therapeutic potential beyond anticancer applications (El-Gazzar et al., 2009).

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-14(2)12-19-22(29)27-21(25-19)17-6-4-5-7-18(17)26-23(27)30-13-20(28)24-16-10-8-15(3)9-11-16/h4-11,14,19H,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPUISJPYCQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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